molecular formula C7H9N3O B1314410 4-Isocyanato-1,3,5-trimethyl-1H-pyrazole CAS No. 252956-48-2

4-Isocyanato-1,3,5-trimethyl-1H-pyrazole

Cat. No. B1314410
M. Wt: 151.17 g/mol
InChI Key: LFXTVSHXGKVTQV-UHFFFAOYSA-N
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Description

4-Isocyanato-1,3,5-trimethyl-1H-pyrazole is a chemical compound with the CAS Number: 252956-48-2 . Its molecular weight is 151.17 . The IUPAC name for this compound is 4-isocyanato-1,3,5-trimethyl-1H-pyrazole .


Synthesis Analysis

The synthesis of pyrazole compounds, including 4-Isocyanato-1,3,5-trimethyl-1H-pyrazole, can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system .


Molecular Structure Analysis

The molecular structure of 4-Isocyanato-1,3,5-trimethyl-1H-pyrazole is represented by the InChI code: 1S/C7H9N3O/c1-5-7(8-4-11)6(2)10(3)9-5/h1-3H3 .


Chemical Reactions Analysis

Pyrazoles, including 4-Isocyanato-1,3,5-trimethyl-1H-pyrazole, are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Isocyanato-1,3,5-trimethyl-1H-pyrazole include a molecular weight of 151.17 .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Bicyclic Dipolar Heterocycles : 1-(Trimethylsilyl)pyrazole reacts with chlorocarbonyl isocyanate to yield a compound that can exist both as a bicyclic dipolar heterocycle and as monocyclic 1-pyrazolyl carbonyl isocyanate. This demonstrates the compound's versatility in forming complex molecular structures (Böttcher et al., 1988).

Biomedical Applications

  • Tuberculostatic Activity : The condensation of a pyrazole derivative with various compounds resulted in functionalized pyrazoles, which were studied for their tuberculostatic activity, demonstrating the compound's potential in medicinal applications (Bazhin et al., 2017).
  • Diverse Biomedical Applications : Pyrazolo[3,4-b]pyridines, a group of heterocyclic compounds related to 4-Isocyanato-1,3,5-trimethyl-1H-pyrazole, have over 300,000 variants described, with significant applications in biomedical fields. These compounds exhibit various biomedical applications due to their structural diversity (Donaire-Arias et al., 2022).

Chemical and Pharmacological Significance

  • Antiproliferative Agents : Novel pyrazole derivatives were synthesized and showed significant cytotoxic effects against breast cancer and leukemic cells, highlighting the compound's potential as an antiproliferative agent (Ananda et al., 2017).
  • Spectroscopic Studies and Structural Analysis : The synthesis and structural analysis of spiro-fused pyrazolones, related to 4-Isocyanato-1,3,5-trimethyl-1H-pyrazole, were conducted, showcasing the compound's role in the development of new heterocyclic systems (Holzer et al., 2003).

Safety And Hazards

4-Isocyanato-1,3,5-trimethyl-1H-pyrazole has several hazard statements including H301, H311, H314, and H331 . It is dangerous and can cause severe skin burns and eye damage .

properties

IUPAC Name

4-isocyanato-1,3,5-trimethylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O/c1-5-7(8-4-11)6(2)10(3)9-5/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFXTVSHXGKVTQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80428167
Record name 4-Isocyanato-1,3,5-trimethyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80428167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Isocyanato-1,3,5-trimethyl-1H-pyrazole

CAS RN

252956-48-2
Record name 4-Isocyanato-1,3,5-trimethyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80428167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-isocyanato-1,3,5-trimethyl-1H-pyrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Shen - 2018 - spiral.imperial.ac.uk
N-myristoyltransferase (NMT) is an enzyme that catalyses the transfer of myristate to the N-terminal glycine of protein substrates. In human, two NMT proteins are expressed, playing …
Number of citations: 0 spiral.imperial.ac.uk

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